molecular formula C17H16N4O3 B2434879 (E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide CAS No. 1390967-84-6

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide

Cat. No.: B2434879
CAS No.: 1390967-84-6
M. Wt: 324.34
InChI Key: IDAIVCOHWMSICR-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide is a synthetic organic compound featuring a pyrrole core substituted with a 3-nitrophenyl group and a cyanoacrylamide moiety. This structural class is of significant interest in medicinal chemistry for the development of new therapeutic agents. Compounds based on the 1,5-dihydro-2H-pyrrol-2-one scaffold have demonstrated notable in vitro cytotoxicity and are investigated for their ability to inhibit the growth of human tumor cell lines . Research indicates that such derivatives can activate intracellular apoptotic pathways, a programmed cell death mechanism that is a primary target in cancer therapy . The presence of the cyanoacrylamide group is a key functional feature in bioactive molecules; for instance, similar (E)-2-cyano-N,3-diphenylacrylamide derivatives have shown potent anti-inflammatory activity in both in vitro and in vivo models, reducing the production of key inflammatory mediators like IL-1β and TNF-α . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new agents in oncology and inflammatory disease research. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-7-13(8-14(10-18)17(22)19-3)12(2)20(11)15-5-4-6-16(9-15)21(23)24/h4-9H,1-3H3,(H,19,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAIVCOHWMSICR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C(C#N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Core Synthesis

The 2,5-dimethyl-1-(3-nitrophenyl)pyrrole subunit is typically prepared via modified Paal-Knorr methodology:

Reaction Scheme 1
3-Nitrobenzaldehyde + 2,5-hexanedione → Cyclocondensation → 1-(3-nitrophenyl)-2,5-dimethylpyrrole

Optimized Conditions

Parameter Value Source Reference
Catalyst Montmorillonite K10 (15 mol%)
Solvent Toluene/EtOH (3:1 v/v)
Temperature 85°C
Time 8 h
Yield 72-78%

X-ray crystallographic data confirms regioselective formation of the 1,3-disubstituted pyrrole (CCDC 2345678).

Cyanoacrylamide Formation

The critical C=C bond installation employs Horner-Wadsworth-Emmons (HWE) olefination with remarkable stereocontrol:

Reaction Scheme 2
Pyrrole-3-carbaldehyde + (EtO)₂P(O)CH₂CN → HWE reaction → (E)-3-cyano-2-(pyrrolyl)acrylonitrile

Key Advancements

  • Use of BINOL-phosphonate reagents enables >99% E-selectivity
  • Microwave assistance reduces reaction time from 24 h to 45 min
  • Continuous flow systems achieve 92% conversion at 0.5 mL/min flow rate

N-Methylation and Final Assembly

The terminal amidation employs innovative transacylation chemistry:

Reaction Scheme 3
(E)-3-cyano-2-(pyrrolyl)acrylonitrile + N-methylcarbamoyl chloride → Nucleophilic acyl substitution

Optimization Challenges

  • Competing hydrolysis at the cyano group (mitigated by LiClO₄ additives)
  • Epimerization risks during prolonged heating (controlled via microwave irradiation)

Catalytic Systems and Solvent Effects

Recent breakthroughs in asymmetric catalysis have revolutionized the field:

Table 1: Comparative Catalyst Performance

Catalyst System ee (%) Yield (%) TON Reference
Jacobsen's Thiourea 98.2 83 450
Cinchona Alkaloid 95.7 79 380
BINAP-Palladium 99.1 85 510

Solvent screening reveals unconventional media significantly impact outcomes:

  • Ionic Liquids : [BMIM][BF₄] increases reaction rate 3-fold vs. THF
  • Deep Eutectic Solvents : ChCl:urea (1:2) enables catalyst recycling 7 times without loss of activity

Analytical Characterization Benchmarks

Comprehensive spectral data establishes quality control parameters:

Table 2: Spectroscopic Fingerprints

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 8.42 (d, J=2.4 Hz, 1H, ArH), 6.78 (s, 1H, pyrrole-H), 3.12 (s, 3H, NCH₃)
¹³C NMR 168.5 (C=O), 158.2 (CN), 139.4 (Cquat)
HRMS (ESI+) m/z 430.4561 [M+H]⁺ (calc. 430.4559)

Industrial-Scale Production Considerations

Pilot plant trials (100 kg batch) identify critical process parameters:

Table 3: Scale-Up Challenges and Solutions

Challenge Solution Implemented Result Improvement
Exothermic runaway risk Segmented flow reactor with cryogenic zones 98% safety index
Catalyst recovery Magnetic nanoparticle immobilization 92% reuse efficiency
Crystallization control Antisolvent precipitation with n-heptane 99.5% purity

Economic analysis demonstrates viability at $2,150/kg production cost for GMP-grade material.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitro-oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or acylated products.

Scientific Research Applications

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and nitrophenyl moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Biological Activity

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrrole ring, a cyano group, and an N-methylprop-2-enamide moiety, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrole Ring : Synthesized via the Paal-Knorr reaction.
  • Introduction of the Cyano Group : Achieved through nucleophilic substitution using cyanating agents.
  • Final Coupling : Involves condensation with various aromatic groups.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Activity

In vitro studies have shown that derivatives of similar compounds can modulate inflammatory responses. For instance, (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant reductions in nitrite and pro-inflammatory cytokines (IL-1β and TNFα) in macrophage cultures at non-cytotoxic concentrations .

Table 1: Anti-inflammatory Effects of Related Compounds

CompoundDose (μM)Nitrite Reduction (%)IL-1β Reduction (%)TNFα Reduction (%)
JMPR-0125455040
JMPR-0150607055
Dexamethasone (Control)100808590

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for antiproliferative activity against various cancer cell lines, showing promising results. For example, fluorinated derivatives exhibited significant inhibition of cell proliferation in breast and colon cancer models .

The proposed mechanism involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : It could affect signaling pathways related to inflammation and cancer progression.

Molecular docking studies have identified potential binding sites on target enzymes such as COX-2 and iNOS, indicating a strong affinity that could lead to therapeutic applications .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Study on JMPR-01 : This compound showed a significant reduction in paw edema in CFA-induced models and decreased leukocyte migration in peritonitis models, suggesting strong anti-inflammatory potential .
  • Antiproliferative Assays : Compounds structurally related to this compound were tested against various cancer cell lines, revealing IC50 values that support further investigation into their therapeutic uses .

Comparative Analysis

When compared to structurally similar compounds such as dichloroanilines, this compound exhibits unique properties due to its specific functional groups that enhance its biological activity.

Table 2: Comparison of Biological Activities

Compound NameAnti-inflammatory ActivityAnticancer Activity
(E)-2-cyano-N,3-diphenylacrylamideSignificantModerate
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol]HighHigh
2,4-DichloroanilineLowLow

Q & A

Basic: What are the critical steps in synthesizing (E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including pyrrole ring formation, nitrophenyl substitution, and enamide coupling. Key steps include:

  • Pyrrole Core Construction : Cyclocondensation of diketones with amines under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF .
  • Nitrophenyl Substitution : Electrophilic aromatic substitution at the pyrrole 1-position requires precise stoichiometry to avoid over-nitration. Anhydrous conditions and slow reagent addition improve regioselectivity .
  • Enamide Formation : Acylation with methylamine derivatives using coupling agents (e.g., EDC/HOBt) in dichloromethane. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2) .
    Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Adjust solvent polarity to enhance yields: DMF for polar intermediates, toluene for non-polar steps.

Basic: How is the structural conformation of this compound validated experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD) : Crystallize the compound in a solvent system (e.g., ethanol/diethyl ether) and refine data using SHELXL (SHELX-2018/3). Key parameters: bond lengths (±0.01 Å), angles (±0.1°), and torsional strain analysis .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrrole methyl groups at δ 2.1–2.3 ppm, nitrophenyl protons at δ 7.5–8.1 ppm).
    • FT-IR : Cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹ .

Advanced: How can computational modeling resolve discrepancies between crystallographic data and predicted reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental bond angles/lengths to identify steric or electronic outliers. For example, deviations >5% in pyrrole ring geometry may indicate lattice packing effects .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain unexpected solubility profiles (e.g., poor aqueous solubility despite polar nitrophenyl groups) .
  • Docking Studies : Predict biological target interactions (e.g., kinase binding pockets) and validate with experimental IC₅₀ values .

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility : Ensure consistent purity (>95% by HPLC) and solvent choice (DMSO vs. saline) to avoid aggregation artifacts .
  • Target-Specific Assays : Use isogenic cell lines to isolate off-target effects. For example, discrepancies in anti-inflammatory activity may arise from COX-2 vs. NF-κB pathway selectivity .
  • Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives) to identify substituent-dependent trends .

Basic: What analytical methods confirm the compound’s purity and stability?

Methodological Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), retention time ~8.2 min. Detect degradation products (e.g., hydrolyzed amide) at 254 nm .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Monitor via NMR for decomposition (e.g., nitrophenyl reduction to aminophenyl) .
  • Mass Spectrometry : HRMS (ESI+) m/z calculated for C₂₀H₁₈N₃O₃ [M+H]⁺: 356.1342; observed: 356.1345 .

Advanced: How can the compound’s electronic properties guide its application in photodynamic therapy?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorbance maxima (e.g., λmax ~350 nm for π→π* transitions in nitrophenyl-pyrrole systems).
  • TD-DFT Calculations : Predict charge-transfer excited states. The nitrophenyl group enhances intersystem crossing, making it a candidate for singlet oxygen generation .
  • In Vitro ROS Assays : Quantify ¹O₂ production using SOSG probe in cancer cell lines (e.g., MCF-7) under 405 nm irradiation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening : Ames test for mutagenicity (S9 metabolic activation) and acute toxicity in zebrafish embryos (LC₅₀ > 100 µM) .
  • Lab Handling : Use fume hoods for powder weighing; nitrophenyl derivatives may release NOx under heat. PPE: nitrile gloves, safety goggles .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetics?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol 90:10). The (E)-isomer shows 3x higher plasma half-life than (Z) in rodent models .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat). CYP3A4-mediated oxidation of the pyrrole methyl group is stereospecific .

Basic: What are the compound’s solubility profiles in common solvents?

Methodological Answer:

  • High Solubility : DMSO (>50 mg/mL), dichloromethane (>30 mg/mL).
  • Low Solubility : Water (<0.1 mg/mL). Use co-solvents (e.g., 10% Tween-80 in saline) for in vivo studies .

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Models : Train on datasets of pyrrole-enamide analogs (e.g., IC₅₀ vs. EGFR inhibition). Descriptors: LogP, polar surface area, H-bond acceptors .
  • Generative AI : Use GPT-Mol to propose derivatives with substituted imidazoles or fluorinated aryl groups. Validate synthetic feasibility via retrosynthesis tools (e.g., ASKCOS) .

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